molecular formula C4H3ClFN3 B1523391 6-Chloro-5-fluoropyrimidin-4-amine CAS No. 851984-15-1

6-Chloro-5-fluoropyrimidin-4-amine

Cat. No. B1523391
Key on ui cas rn: 851984-15-1
M. Wt: 147.54 g/mol
InChI Key: FEIFDRDCVMVUJA-UHFFFAOYSA-N
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Patent
US08697708B2

Procedure details

A mixture of 4,6-dichloro-5-fluoro-pyrimidine (1.67 g, 10.0 mmol), n-butanol (6 mL) and 28% ammonium hydroxide (12 mL) in a sealed tube was heated at 90° C. for 2 hours. The precipitated white crystals were collected by filtration to give the desired compound (1.31 g, 89% yield). LCMS (ESI) m/z: 147.9 [M+H+].
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([F:8])=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[OH-].[NH4+:11]>C(O)CCC>[Cl:1][C:2]1[N:3]=[CH:4][N:5]=[C:6]([NH2:11])[C:7]=1[F:8] |f:1.2|

Inputs

Step One
Name
Quantity
1.67 g
Type
reactant
Smiles
ClC1=NC=NC(=C1F)Cl
Name
Quantity
12 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
6 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated white crystals were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NC=N1)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.31 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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